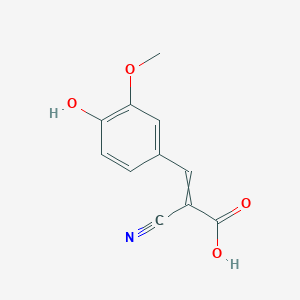2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
CAS No.: 72791-61-8
Cat. No.: VC2022095
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72791-61-8 |
|---|---|
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) |
| Standard InChI Key | VBHMEVXDNSXEME-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O |
Introduction
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoids. It is characterized by the presence of a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propenoic acid moiety. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.
Synthesis Methods
The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
| Reagents | Conditions | Product |
|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde, Cyanoacetic Acid | Piperidine, Ethanol, Reflux | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
Chemical Reactions and Transformations
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
The hydroxy group can be oxidized to form a carbonyl group using reagents such as potassium permanganate or chromium trioxide in acidic conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | Potassium Permanganate, Chromium Trioxide | Acidic Conditions | 2-Cyano-3-(4-oxo-3-methoxyphenyl)prop-2-enoic acid |
Reduction
The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride, Hydrogen Gas with Palladium Catalyst | Basic Conditions | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
Substitution
The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Substitution | Sodium Hydride, Potassium Tert-butoxide | Aprotic Solvents | Various Substituted Derivatives |
Biological Activities
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid exhibits several biological activities, including:
-
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
-
Antiplatelet Activity: It has been shown to inhibit platelet aggregation, which is crucial for preventing thrombotic events.
Scientific Research Applications
This compound is used in various scientific research applications, including:
-
Chemistry: As a building block in the synthesis of more complex organic molecules.
-
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
-
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
-
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | Lacks the methoxy group | Different reactivity due to absence of methoxy |
| 2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid | Lacks the hydroxy group | Varies in biological activity due to missing hydroxy |
| 2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | Contains an additional hydroxy group | Enhanced reactivity and potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume